molecular formula C14H12N2O B13802230 4-Styrylnicotinamide CAS No. 39585-48-3

4-Styrylnicotinamide

Cat. No.: B13802230
CAS No.: 39585-48-3
M. Wt: 224.26 g/mol
InChI Key: NJYVZKYKDVQUAH-VOTSOKGWSA-N
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Description

4-Styrylnicotinamide is an organic compound with the molecular formula C14H12N2O It is a derivative of nicotinamide, where the nicotinamide moiety is substituted with a styryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Styrylnicotinamide can be synthesized through a variety of methods. One common synthetic route involves the reaction of nicotinoyl chloride with 4-aminostyrene under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned reaction. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Styrylnicotinamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide group under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkyl derivatives.

Scientific Research Applications

4-Styrylnicotinamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-styrylnicotinamide is not fully understood. it is believed to interact with molecular targets similar to those of nicotinamide. Nicotinamide is known to influence various cellular processes, including DNA repair and cellular stress responses, through its role in NAD+ synthesis . This compound may exert its effects through similar pathways, potentially modulating enzymatic activities and cellular signaling.

Comparison with Similar Compounds

Uniqueness: 4-Styrylnicotinamide is unique due to the presence of the styryl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other nicotinamide derivatives and may lead to unique applications in various fields.

Properties

CAS No.

39585-48-3

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

4-[(E)-2-phenylethenyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H12N2O/c15-14(17)13-10-16-9-8-12(13)7-6-11-4-2-1-3-5-11/h1-10H,(H2,15,17)/b7-6+

InChI Key

NJYVZKYKDVQUAH-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C=NC=C2)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=NC=C2)C(=O)N

Origin of Product

United States

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